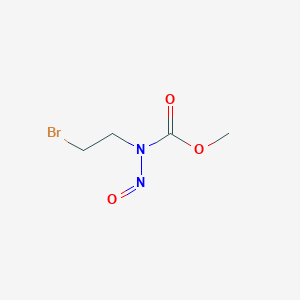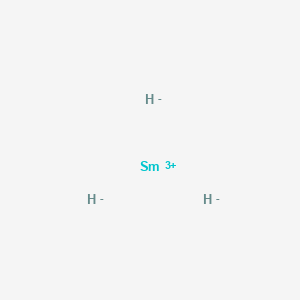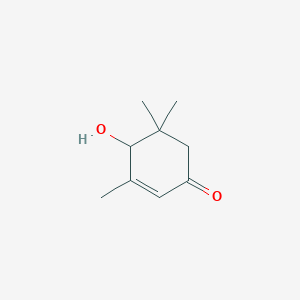
4-羟基-3,5,5-三甲基环己-2-烯酮
描述
4-Hydroxy-3,5,5-trimethylcyclohex-2-enone, also known as HTCC, is a cyclic ketone that has gained significant attention in the scientific community due to its unique properties. It is a colorless and odorless powder that is soluble in water, ethanol, and ether. HTCC is widely used in various fields, including food packaging, drug delivery systems, and biomedical applications.
科学研究应用
合成和化学性质
- 4-羟基-3,5,5-三甲基环己-2-烯酮已通过各种方法合成,突出了其作为化合物的重要性。一种方法涉及在无水条件下对环氧酮进行重排,产率为42%(Chapuis & Saint‐Léger, 2010)。另一种方法包括从3-甲氧基环己-2-烯-1-酮开始的化学酶合成,展示了其在化学过程中的多功能性(Demir & Seşenoğlu, 2002)。
生物活性和应用
- 该化合物已被研究其生物活性和潜在应用。例如,已经证明细胞色素P450能够在温和条件下选择性氧化类胡萝卜素衍生的香气化合物,包括4-羟基-3,5,5-三甲基环己-2-烯酮的衍生物(Litzenburger & Bernhardt, 2016)。
有机合成的进展
- 该化合物在有机合成领域中发挥了重要作用。它已被用于各种衍生物的一锅法合成,展示了其在创建复杂有机分子中的实用性(Song et al., 2015)。此外,其衍生物对于合成天然产物至关重要,这一点在对甲基取代羟基环己烯酮的研究中得到证实(Meister, Nieger, & Bräse, 2012)。
药物化学和药物开发
- 在药物化学领域,4-羟基-3,5,5-三甲基环己-2-烯酮的衍生物显示出潜力。例如,对环己烷衍生物的研究,包括与4-羟基-3,5,5-三甲基环己-2-烯酮相关的衍生物,表明它们在药物应用中具有潜力,特别是在理解它们作为抗癌剂的作用机制方面(Kokila, Kiran, & Ramakrishna, 2017)。
属性
CAS 编号 |
14203-59-9 |
|---|---|
产品名称 |
4-Hydroxy-3,5,5-trimethylcyclohex-2-enone |
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
IUPAC 名称 |
4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H14O2/c1-6-4-7(10)5-9(2,3)8(6)11/h4,8,11H,5H2,1-3H3 |
InChI 键 |
RLDREDRZMOWDOA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)CC(C1O)(C)C |
规范 SMILES |
CC1=CC(=O)CC(C1O)(C)C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

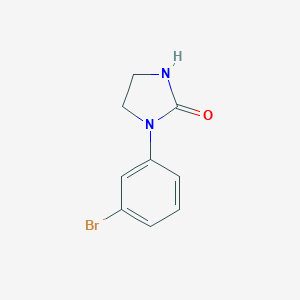
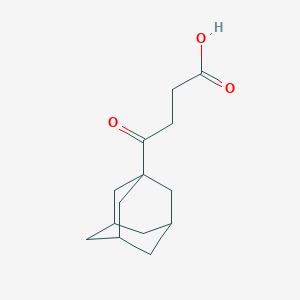
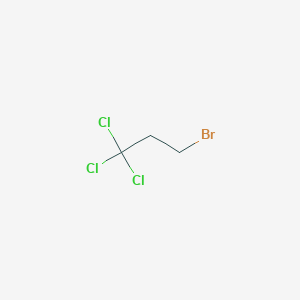
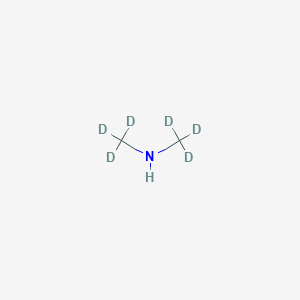
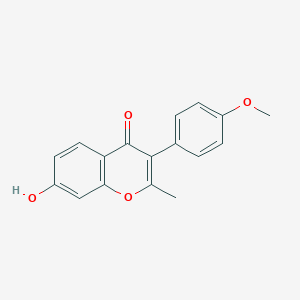
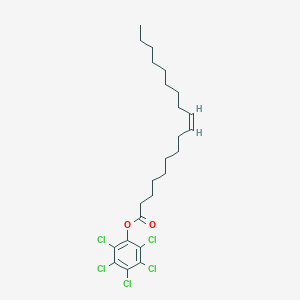
![(8S,10S,13S,14S,16S,17R)-17-acetyl-17-hydroxy-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B85226.png)
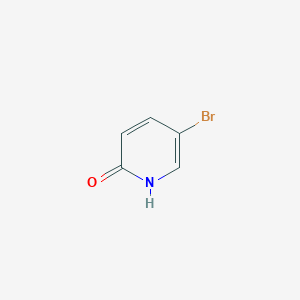
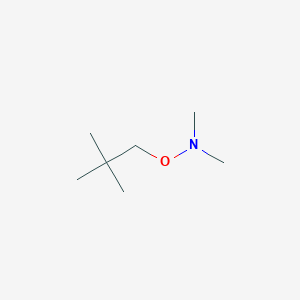
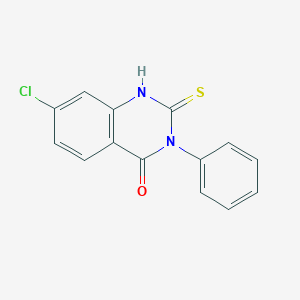
![2H-Pyran, 2-[(5-chloropentyl)oxy]tetrahydro-](/img/structure/B85234.png)

